3-Methoxy-4-pyridin-2-ylbenzaldehyde
Description
3-Methoxy-4-pyridin-2-ylbenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a pyridin-2-yl moiety at the 4-position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules, particularly anticancer agents. For example, it has been utilized in the synthesis of benzothiazole derivatives, where its aldehyde group facilitates condensation reactions to form heterocyclic scaffolds . The pyridine ring contributes to π-π stacking interactions in biological systems, while the methoxy group enhances solubility and modulates electronic properties.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methoxy-4-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-10(9-15)5-6-11(13)12-4-2-3-7-14-12/h2-9H,1H3 |
InChI Key |
JBKQWZWUJGVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3-Methoxy-4-pyridin-2-ylbenzaldehyde can be contextualized by comparing it to analogous benzaldehyde derivatives. Below is an analysis of key analogs, emphasizing their structural differences, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Pyridine vs.
- Substituent Effects: The 2-hydroxy group in 2-Hydroxy-4-Methoxybenzaldehyde increases acidity (pKa ~8.5) compared to the non-hydroxylated analogs, influencing reactivity in nucleophilic additions .
- Molecular Weight and Solubility : Bulky substituents (e.g., 4-methylpiperidinyl-2-oxoethoxy in 824942-80-5) reduce aqueous solubility but improve lipid membrane permeability, critical for blood-brain barrier penetration in neurological agents .
Commercial Availability
- 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (565195-45-1) is commercially available from 10 suppliers, reflecting its utility in diverse research applications.
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